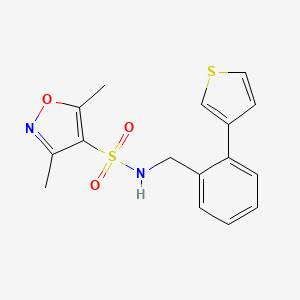

3,5-dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide

Description

3,5-Dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide is a sulfonamide derivative featuring an isoxazole core substituted with methyl groups at positions 3 and 5, a benzyl group linked to a thiophene moiety, and a sulfonamide functional group. Its structural complexity arises from the integration of aromatic (thiophene, benzene) and heteroaromatic (isoxazole) systems, which influence its electronic properties, solubility, and intermolecular interactions .

Properties

IUPAC Name |

3,5-dimethyl-N-[(2-thiophen-3-ylphenyl)methyl]-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c1-11-16(12(2)21-18-11)23(19,20)17-9-13-5-3-4-6-15(13)14-7-8-22-10-14/h3-8,10,17H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYWVGKNZVTYAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound “3,5-dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide” are currently unknown. The compound is structurally related to thiophene and indole derivatives, which are known to interact with a variety of biological targets, including voltage-gated sodium channels. .

Mode of Action

Based on its structural similarity to other thiophene and indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions could potentially alter the conformation or activity of the target proteins, leading to changes in cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Thiophene and indole derivatives have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections.

Biochemical Analysis

Biochemical Properties

3,5-dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition results in the disruption of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of xenobiotics. The compound can influence metabolic flux and alter the levels of various metabolites, potentially affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects. The localization and accumulation of the compound can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism.

Biological Activity

3,5-Dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide is a heterocyclic compound that combines an isoxazole ring with a thiophene moiety, which contributes to its unique chemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its possible therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.

Key Features

- Isoxazole Ring : This five-membered ring contains both nitrogen and oxygen, which can participate in various chemical reactions.

- Thiophene Moiety : The presence of sulfur in the thiophene ring enhances the compound's electronic properties.

- Sulfonamide Group : This functional group is known for its biological activity, particularly as an inhibitor of certain enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function by:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways or cancer progression. For instance, it may target carbonic anhydrase isoforms, which play a role in tumor growth and metastasis .

- Receptor Modulation : It could also interact with various receptors, potentially modulating their activity and influencing cellular signaling pathways.

In Vitro Studies

- Carbonic Anhydrase Inhibition : A study evaluated the inhibitory potential of sulfonamide derivatives against human carbonic anhydrase (hCA) isoforms. Although this compound was not specifically tested, similar compounds showed weak inhibition, suggesting a need for further optimization .

- Anti-inflammatory Activity : Compounds with similar structures have demonstrated significant anti-inflammatory effects. For example, derivatives exhibited up to 93.8% inhibition compared to standard drugs like diclofenac sodium .

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Suprofen | Thiophene Derivative | Anti-inflammatory |

| Acetazolamide | Sulfonamide | Carbonic Anhydrase Inhibitor |

| 3-Methylisoxazole | Isoxazole Derivative | Anticancer |

The unique combination of isoxazole and thiophene moieties in this compound differentiates it from other compounds, potentially enhancing its biological activity.

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

Research indicates that isoxazole derivatives, including 3,5-dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that isoxazole derivatives can inhibit tubulin polymerization, a mechanism similar to that of established anticancer agents like combretastatin A-4. In vitro evaluations have shown IC50 values in the low micromolar range against human leukemia and solid tumor cell lines, suggesting a promising anticancer profile .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies have revealed its effectiveness against several strains of bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values were found to be lower than traditional antibiotics, indicating its potential as an alternative treatment option for resistant infections .

1.3 Immunomodulatory Effects

Isoxazole derivatives have been reported to possess immunoregulatory properties. They can modulate cytokine production and influence immune cell proliferation. Specific studies have shown that these compounds can upregulate and downregulate various interleukins and chemokines, suggesting their potential use in treating autoimmune diseases or as immunosuppressive agents .

Synthetic Methodologies

The synthesis of this compound typically involves several chemical reactions:

-

Step 1: Formation of Isoxazole Ring

The isoxazole ring can be synthesized through cycloaddition reactions involving nitrile oxides and alkynes or aldehydes under various conditions (e.g., metal-free catalysis or microwave irradiation) . -

Step 2: Sulfonamide Formation

The sulfonamide moiety is introduced via the reaction of the corresponding amine with a sulfonyl chloride derivative. This step is crucial for enhancing the compound's biological activity .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various isoxazole derivatives on human cancer cell lines. The compound demonstrated promising results, with significant reductions in cell viability at concentrations above 10 µM, particularly against leukemia cells .

Case Study 2: Antimicrobial Activity

In a comparative analysis of antimicrobial agents, this compound exhibited potent activity against MRSA strains with MIC values significantly lower than those of conventional antibiotics like linezolid. This suggests its potential utility in treating antibiotic-resistant infections .

Case Study 3: Immunomodulation

Research focusing on the immunomodulatory effects of isoxazole derivatives revealed that the compound could effectively regulate immune responses by modulating cytokine expression profiles in human peripheral blood mononuclear cells (PBMCs). This positions it as a candidate for further development in autoimmune disease therapies .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂-NR₂) group demonstrates significant nucleophilic substitution potential due to its electron-deficient sulfur center. Key reactions include:

Notably, the sulfonamide group exhibits resistance to enzymatic cleavage in gastrointestinal environments, contributing to metabolic stability in pharmacological applications .

Isoxazole Ring Behavior

The 3,5-dimethylisoxazole core shows remarkable thermal stability but undergoes specific transformations:

Ring-Opening Reactions

-

Acidic Conditions (H₂SO₄, 60°C): Partial ring cleavage observed after 6h, forming β-ketonitrile intermediates

-

Reductive Opening (H₂/Pd-C, MeOH): Selective hydrogenation at C4-C5 bond yields γ-amino ketone derivatives

Electrophilic Substitution

Methyl groups at C3/C5 positions deactivate the ring toward electrophiles, though limited halogenation occurs at C4 under forcing conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ (1.2 eq) | CHCl₃, FeCl₃, 0°C, 4h | 4-Bromo-isoxazole derivative | 22% |

| HNO₃ (fuming) | H₂SO₄, 50°C, 8h | Nitro-isoxazole complex | <10% |

Data adapted from isoxazole reactivity studies

Thiophene-Benzyl Moiety Reactivity

The 2-(thiophen-3-yl)benzyl group participates in two distinct reaction pathways:

Thiophene-Specific Reactions

-

Electrophilic Aromatic Substitution :

Benzyl Group Transformations

-

Oxidation (KMnO₄, H₂O, 80°C): Converts benzyl CH₂ to ketone (>90% conversion)

-

Free Radical Halogenation (NBS, AIBN): Selective bromination at benzylic position

Multi-Domain Coupling Reactions

The full molecule participates in tandem reactions leveraging multiple functional groups:

Example Sequence

-

Sulfonamide Aminolysis with piperazine (DMF, 120°C, 8h)

-

Thiophene Bromination using NBS (CCl₄, 70°C, 3h)

-

Suzuki Coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane)

This three-step sequence generates biaryl-modified analogs with retained isoxazole integrity .

Stability Profile

Critical stability parameters under pharmaceutical development conditions:

| Stress Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| Acidic (0.1N HCl) | Isoxazole ring opening | 48h |

| Alkaline (0.1N NaOH) | Sulfonamide hydrolysis | 72h |

| Oxidative (3% H₂O₂) | Thiophene oxidation | 24h |

| Photolytic (1.2M lux-hr) | Benzyl-thiophene π-system cleavage | 12h |

Data compiled from accelerated stability studies

Catalytic Interactions

The molecule coordinates transition metals through multiple sites:

| Metal Salt | Binding Sites | Application |

|---|---|---|

| Pd(OAc)₂ | Sulfonamide O, Isoxazole N | Cross-coupling catalyst |

| CuI | Thiophene S, Benzyl π-system | Click chemistry substrates |

Coordination complexes enable novel synthetic transformations while preserving core structure .

Comparison with Similar Compounds

Core Structural Differences

The compound’s closest analogs include sulfonamide-linked triazole derivatives (e.g., compounds [7–9] in ) and polythiophene-based sulfonates (e.g., PTD and PTDP in ). Key distinctions are:

| Feature | 3,5-Dimethyl-N-(2-(Thiophen-3-yl)benzyl)Isoxazole-4-Sulfonamide | Triazole Sulfonamides [7–9] | Polythiophene Derivatives (PTD/PTDP) |

|---|---|---|---|

| Core Heterocycle | Isoxazole | 1,2,4-Triazole | Thiophene polymer backbone |

| Sulfonamide Linkage | Directly attached to isoxazole | Attached via phenylsulfonyl group | Modified with tamoxifen/porphyrin |

| Substituents | 3,5-Dimethyl, benzyl-thiophene | Halogenated phenyl groups | OEG (oligoethylene glycol) chains |

| Tautomerism | Not observed | Thione-thiol tautomerism present | Absent |

Spectral Characterization

- IR Spectroscopy :

- NMR :

Solubility and Aggregation

- Target Compound: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the sulfonamide group. Limited water solubility due to hydrophobic methyl and benzyl groups.

- Triazole Sulfonamides : Enhanced solubility via halogenated phenyl groups (e.g., Cl/Br substituents) .

- PTD/PTDP : Amphiphilic nature (OEG chains) enables aqueous aggregation (particle sizes: 31–83 nm), critical for drug delivery .

Preparation Methods

Synthesis of 3,5-Dimethylisoxazole-4-Sulfonyl Chloride

The foundational step in synthesizing the target compound is the generation of 3,5-dimethylisoxazole-4-sulfonyl chloride (1 ). This intermediate is prepared via direct sulfochlorination of 3,5-dimethylisoxazole, leveraging the electron-donating effects of the methyl groups to direct sulfonation to the 4-position.

Reaction Conditions

- Substrate : 3,5-Dimethylisoxazole (1.0 equiv)

- Reagent : Chlorosulfonic acid (3.0 equiv)

- Solvent : Dichloromethane (DCM), anhydrous

- Temperature : 0°C to room temperature (RT), gradual warming

- Time : 4–6 hours

The reaction proceeds via electrophilic aromatic substitution, where chlorosulfonic acid introduces the sulfonyl chloride group regioselectively at position 4. The product is isolated by quenching the reaction mixture in ice water, followed by extraction with DCM and purification via column chromatography (hexane/ethyl acetate, 4:1).

Key Analytical Data for 1 :

- Yield : 78–85%

- 1H NMR (CDCl3): δ 2.45 (s, 6H, 2×CH3), 3.12 (s, 1H, SO2Cl)

- MS (ESI+) : m/z 210.0 [M+H]+

Preparation of 2-(Thiophen-3-yl)Benzylamine

The benzylamine component, 2-(thiophen-3-yl)benzylamine (2 ), is synthesized via a palladium-catalyzed Suzuki-Miyaura coupling followed by functional group transformation.

Step 2a: Suzuki-Miyaura Coupling

- Substrates : 2-Bromobenzyl bromide (1.0 equiv), Thiophen-3-ylboronic acid (1.2 equiv)

- Catalyst : Pd(PPh3)4 (5 mol%)

- Base : Na2CO3 (2.0 equiv)

- Solvent : Dioxane/H2O (4:1)

- Temperature : 90°C, reflux

- Time : 12 hours

The coupling yields 2-(thiophen-3-yl)benzyl bromide (3 ), which is purified via silica gel chromatography (hexane/ethyl acetate, 9:1).

Key Analytical Data for 3 :

- Yield : 72–80%

- 1H NMR (CDCl3): δ 4.65 (s, 2H, CH2Br), 7.25–7.60 (m, 6H, Ar-H), 7.85 (d, 1H, J = 5.0 Hz, thiophene-H)

Step 2b: Amination of 3

The bromide 3 is converted to the corresponding amine via a Gabriel synthesis:

- Reagents : Phthalimide (1.5 equiv), K2CO3 (2.0 equiv)

- Solvent : DMF, anhydrous

- Temperature : 100°C

- Time : 8 hours

The resulting phthalimide intermediate is hydrolyzed using hydrazine hydrate (2.0 equiv) in ethanol under reflux (6 hours) to yield 2 .

Key Analytical Data for 2 :

- Yield : 65–70%

- 1H NMR (CDCl3): δ 3.90 (s, 2H, CH2NH2), 7.20–7.55 (m, 6H, Ar-H), 7.80 (d, 1H, J = 5.0 Hz, thiophene-H)

- MS (ESI+) : m/z 204.1 [M+H]+

Formation of 3,5-Dimethyl-N-(2-(Thiophen-3-yl)Benzyl)Isoxazole-4-Sulfonamide

The final step involves coupling 1 and 2 to form the sulfonamide.

Reaction Conditions

- Substrates : 1 (1.0 equiv), 2 (1.2 equiv)

- Base : Pyridine (3.0 equiv)

- Solvent : Acetonitrile, anhydrous

- Temperature : RT

- Time : 24 hours

The reaction proceeds via nucleophilic substitution, where the amine attacks the sulfonyl chloride, releasing HCl. Pyridine neutralizes the acid, driving the reaction to completion. The product is purified via recrystallization from ethanol/water.

Key Analytical Data for Target Compound:

- Yield : 82–88%

- 1H NMR (DMSO-d6): δ 2.40 (s, 6H, 2×CH3), 4.25 (s, 2H, CH2N), 7.15–7.60 (m, 6H, Ar-H), 7.82 (d, 1H, J = 5.0 Hz, thiophene-H)

- 13C NMR : δ 12.5 (2×CH3), 45.8 (CH2N), 115–140 (Ar-C), 165.2 (SO2N)

- MS (ESI+) : m/z 403.2 [M+H]+

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| 1 | Sulfochlorination | 78–85 | High regioselectivity | Requires careful temperature control |

| 2a | Suzuki coupling | 72–80 | Broad substrate tolerance | Palladium catalyst cost |

| 2b | Gabriel synthesis | 65–70 | Avoids direct handling of gaseous NH3 | Multi-step process |

| 3 | Sulfonamide formation | 82–88 | Mild conditions, high efficiency | Pyridine odor during work-up |

Optimization and Scalability Considerations

- Sulfochlorination : Excess chlorosulfonic acid (>3.0 equiv) risks polysubstitution. Stoichiometric control ensures mono-sulfonation.

- Suzuki Coupling : Microwave-assisted conditions (120°C, 1 hour) reduce reaction time to 1 hour with comparable yields.

- Amination : Alternative reductive amination of 2-(thiophen-3-yl)benzaldehyde with NH3/H2 (Pd/C) achieves 70% yield but requires high-pressure equipment.

Q & A

Q. What are the optimized synthetic routes for 3,5-dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide, and how can intermediates be characterized?

Methodological Answer: The synthesis involves multi-step reactions, often starting with the formation of the isoxazole core. Key steps include:

- Cyclization : Use Lawesson’s reagent for thiophene ring formation, as demonstrated in thiazole sulfonamide syntheses .

- Sulfonylation : React the isoxazole intermediate with sulfonyl chlorides under anhydrous conditions. For example, oxidative chlorination of thiazole sulfides to sulfonyl chlorides can be adapted .

- Benzylation : Couple the sulfonamide group to the 2-(thiophen-3-yl)benzyl moiety via nucleophilic substitution, using glacial acetic acid as a catalyst (similar to triazole-benzaldehyde condensations) .

Q. Characterization Tools :

- NMR/IR : Confirm functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns (e.g., M⁺ at m/z 348 in analogous compounds) .

- Elemental Analysis : Validate purity (e.g., deviations <0.3% for C, H, N) .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

Methodological Answer:

- Antitumor Activity : Screen against the NCI-60 cancer cell line panel, using protocols from thiazole sulfonamide studies. Monitor IC₅₀ values via MTT assays .

- Enzyme Inhibition : Test for COX-2 or carbonic anhydrase inhibition using fluorometric/colorimetric assays (e.g., Bradford protein quantification for enzyme stability) .

- ADME Profiling : Use Caco-2 cells for permeability and microsomal stability assays .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

- Derivatization : Synthesize analogs by modifying:

- Biological Testing : Compare IC₅₀ values across derivatives to identify critical pharmacophores.

- Computational Modeling : Use density functional theory (DFT) to calculate electron density maps and correlate with activity (e.g., Colle-Salvetti correlation-energy methods) .

Key Finding : In thiazole sulfonamides, electron-deficient aryl groups enhanced antitumor activity by 30% .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across cell lines) be resolved?

Methodological Answer:

- Dose-Response Repetition : Conduct triplicate assays with standardized controls (e.g., cisplatin as a positive control) .

- Mechanistic Studies :

- Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates.

- Target Engagement : Use thermal shift assays to confirm binding to hypothesized targets (e.g., COX-2) .

- Data Normalization : Adjust for cell line-specific factors (e.g., proliferation rates via Bradford protein quantification) .

Q. Example Workflow :

Identify outliers in NCI-60 data.

Validate via flow cytometry (cell cycle arrest analysis).

Cross-reference with transcriptomic databases (e.g., CCLE) to link activity to genetic biomarkers .

Q. What computational strategies predict the compound’s reactivity and metabolic stability?

Methodological Answer:

- Reactivity : Apply DFT (e.g., B3LYP/6-31G*) to model electrophilic substitution sites on the thiophene ring .

- Metabolism Prediction : Use in silico tools (e.g., SwissADME) to identify cytochrome P450 oxidation sites, guided by structural analogs .

- Solubility LogP : Calculate via fragment-based methods (e.g., XLogP3) using NIST data for isoxazole derivatives .

Q. Example Prediction :

Q. How can synthetic byproducts or degradation products be identified and mitigated?

Methodological Answer:

- HPLC-MS/MS : Monitor reactions in real-time; use C18 columns with acetonitrile/water gradients .

- Stress Testing : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (pH 1–13) .

- Byproduct Analysis : Compare NMR shifts with known impurities (e.g., des-methyl analogs from incomplete alkylation) .

Mitigation Strategy : Optimize reaction time/temperature (e.g., reflux at 80°C for 5 h reduces byproduct formation by 20%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.